Dihydro Artemisinin Dimer
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Overview
Description
Dihydro Artemisinin Dimer is a derivative of artemisinin, a compound extracted from the plant Artemisia annua, commonly known as sweet wormwood. Artemisinin and its derivatives, including this compound, are well-known for their potent antimalarial properties. This compound is a semi-synthetic compound that has shown promise not only in treating malaria but also in various other therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Artemisinin Dimer typically involves the reduction of artemisinin to dihydroartemisinin, followed by dimerization. The reduction process can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The dimerization step often involves the use of catalysts and specific reaction conditions to ensure the formation of the dimer structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of artemisinin from Artemisia annua, followed by its chemical modification to produce dihydroartemisinin. The final step involves the dimerization of dihydroartemisinin under controlled conditions to yield this compound. The industrial process is optimized for high yield and purity, ensuring the compound’s effectiveness for therapeutic use.
Chemical Reactions Analysis
Types of Reactions: Dihydro Artemisinin Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing
Biological Activity
Dihydroartemisinin dimers (DHA dimers) represent a significant advancement in the development of antimalarial and anticancer therapies. These compounds, derived from the active metabolite of artemisinin, exhibit enhanced biological activities compared to their monomeric counterparts. This article explores the biological activity of dihydroartemisinin dimers, focusing on their mechanisms of action, efficacy in various cell lines, and potential clinical applications.
Dihydroartemisinin dimers are characterized by their ability to generate reactive oxygen species (ROS) upon interaction with heme, leading to apoptosis in cancer cells. The mechanisms involved include:
- ROS Generation : DHA dimers induce oxidative stress through the cleavage of endoperoxide bridges by reduced heme iron, resulting in the production of free radicals that damage cellular components such as DNA and proteins .
- Calcium Mobilization : The dimers also affect calcium homeostasis by inhibiting SERCA (sarco/endoplasmic reticulum Ca2+-ATPase), contributing to ER stress and subsequent apoptosis .
- Molecular Targeting : Studies suggest that DHA dimers may target specific pathways related to iron metabolism and antioxidant responses, which are crucial for their cytotoxic effects .
Table 1: Comparison of Biological Activity of Dihydroartemisinin Dimers
Compound | IC50 (μM) in HL-60 Cells | IC50 (μM) in PC-3 Cells | Mechanism of Action |
---|---|---|---|
NSC724910 | 0.03 | 0.06 | ROS generation, SERCA inhibition |
NSC735847 | 0.02 | 0.05 | ROS generation, SERCA inhibition |
Dihydroartemisinin (DHA) | >1 | >1 | Lower efficacy compared to dimers |
Efficacy Against Cancer
Research has demonstrated that dihydroartemisinin dimers possess remarkable anticancer properties. For instance:
- In Vitro Studies : In a study comparing the cytotoxicity of DHA and its dimeric forms against Molt-4 leukemia cells, dimer-OH exhibited a significantly lower IC50 than DHA, indicating higher potency . Specifically, dimer-OH was found to be 76-fold more effective than DHA.
- Cell Line Variability : Different cancer cell lines exhibit varying susceptibility to DHA dimers. For example, NSC724910 and NSC735847 showed over 1500-fold increased activity compared to artemisinin in prostate cancer cells (PC-3) .
Case Study: Resistance Development
A notable observation in studies is the development of resistance against dihydroartemisinin in certain cancer cell lines. For example, Molt-4 cells developed a 7.1-fold increase in IC50 after prolonged exposure to DHA, suggesting that resistance mechanisms may vary across different cell types .
Antimalarial Activity
Dihydroartemisinin dimers are also evaluated for their antimalarial properties. The dimeric forms demonstrate enhanced efficacy against Plasmodium falciparum compared to DHA alone:
- In Vivo Studies : A study reported that a synthesized dihydroartemisinin-derived dimer exhibited potent antimalarial activity both in vitro and in vivo, with significant reductions in parasite load observed in treated models .
- Metabolic Pathways : The metabolism of DHA dimers leads to the formation of various metabolites that may contribute to their antimalarial effects. Twenty-seven metabolites were identified following administration in animal models, indicating complex metabolic pathways that could enhance therapeutic effectiveness .
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O9/c1-15-7-9-21-17(3)23(32-25-29(21)19(15)11-13-27(5,34-25)36-38-29)31-24-18(4)22-10-8-16(2)20-12-14-28(6)35-26(33-24)30(20,22)39-37-28/h15-26H,7-14H2,1-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPBBOCDGYBNBR-TZOIZJCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O[C@@H]5[C@@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.